Sanvar
CAS No.: 849479-74-9
Cat. No.: VC0546599
Molecular Formula: C59H74N12O11S2
Molecular Weight: 1191.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 849479-74-9 |
|---|---|
| Molecular Formula | C59H74N12O11S2 |
| Molecular Weight | 1191.4 g/mol |
| IUPAC Name | acetic acid;10-(4-aminobutyl)-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
| Standard InChI | InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4) |
| Standard InChI Key | KBIZSMHYSQUHDH-UHFFFAOYSA-N |
| SMILES | CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O |
| Canonical SMILES | CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Composition
Sanvar (vapreotide) possesses a defined chemical structure that contributes to its specific pharmacological activity. The compound features a complex molecular arrangement with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C57H70N12O9S2 |
| Molecular Weight | 1131.4 g/mol |
| CAS Registry | 103222-11-3 |
| InChIKey | SWXOGPJRIDTIRL-DOUNNPEJSA-N |
The molecular structure of vapreotide contains multiple amino acids arranged in a cyclic configuration that is critical for its receptor binding properties .
Structural Characteristics
Vapreotide is a synthetic cyclic octapeptide with a sequence that can be represented as H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Trp-NH2, where the numbers in parentheses indicate the positions of disulfide bridge formation . This structure features a disulfide bond between the two cysteine residues, creating a ring structure that is essential for the compound's biological activity . The peptide contains both natural L-amino acids and D-isomers (D-phenylalanine and D-tryptophan), which enhance its stability and receptor specificity compared to naturally occurring somatostatin .
Mechanism of Action
Receptor Interactions
Sanvar functions primarily through its interaction with somatostatin receptors (SSTRs) in the body. The compound demonstrates high binding affinity for specific receptor subtypes:
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Binds predominantly to somatostatin receptor 2 (SSTR2) with high affinity
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Exhibits binding to somatostatin receptor 5 (SSTR5) with somewhat lower affinity
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Follows similar binding patterns as other octapeptide somatostatin analogues
These receptor interactions form the foundation for vapreotide's therapeutic effects across various physiological systems. The compound acts as both a modulator and agonist of these receptors, influencing downstream cellular signaling pathways that regulate hormonal secretion and vascular function .
Physiological Effects
Through its somatostatin receptor binding, Sanvar produces several important physiological effects that contribute to its therapeutic potential:
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Inhibits the release of growth hormone and other regulatory peptides
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Modulates the release of insulin and gastrointestinal hormones
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Reduces splanchnic blood flow, which contributes to decreased portal pressure
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Potentially induces hemostasis in cases of acute upper gastrointestinal hemorrhage
The compound's ability to reduce portal hypertension makes it particularly valuable in treating esophageal variceal bleeding, a life-threatening condition associated with liver cirrhosis .
Clinical Applications
Primary Indication: Esophageal Variceal Bleeding
The primary clinical application of Sanvar is in the treatment of acute esophageal variceal bleeding (EVB) secondary to portal hypertension . This condition represents a frequent and serious complication of advanced liver cirrhosis, affecting approximately 750,000 patients worldwide annually . The mortality rate for EVB is significant, with approximately one in five patients succumbing to this condition . Sanvar works to reduce bleeding by decreasing portal hypertension, thereby addressing the underlying pathophysiology of the condition .
Clinical intervention with Sanvar is particularly focused on early treatment to improve patient outcomes, as survival is directly related to effective and prompt control of the bleeding episode . The therapeutic approach typically involves using Sanvar in conjunction with endoscopic treatments to enhance efficacy .
Clinical Research and Development
Research History
The development of Sanvar has progressed through a structured clinical research program focusing on establishing its efficacy and safety profile. Multiple clinical trials have evaluated the compound across different phases of development:
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Early-phase trials established the pharmacokinetic and safety profile of the compound
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European Phase III trials demonstrated efficacy in treating EVB
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A confirmatory Phase III trial was initiated in the United States in June 2006 to validate earlier findings in US patients
The US Food and Drug Administration (FDA) reviewed the protocol for the US-based confirmatory study under the Special Protocol Assessment (SPA) process, indicating regulatory engagement with the development program .
Research Findings
Clinical research on Sanvar has generated several important findings regarding its therapeutic value:
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The compound has demonstrated efficacy in controlling acute bleeding episodes in patients with esophageal varices
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Early use of Sanvar in combination with endoscopic treatment has shown enhanced outcomes compared to endoscopic treatment alone
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The safety profile has been established through multiple clinical investigations
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The compound appears to address the underlying pathophysiology by reducing portal pressure rather than simply treating symptoms
These research outcomes have supported the continued development and regulatory consideration of Sanvar for its targeted indications.
Regulatory Status
Approvals and Designations
Sanvar has achieved several important regulatory milestones in different jurisdictions:
| Regulatory Status | Jurisdiction | Date | Details |
|---|---|---|---|
| Market Approval | Mexico | June 18, 2007 | For esophageal and gastric varices |
| Orphan Drug Designation | United States | Not specified | Grants special status for rare disease treatments |
These regulatory achievements reflect recognition of the compound's therapeutic potential and the medical need for effective treatments for esophageal variceal bleeding .
Development Organizations
The development of Sanvar has involved several key organizations:
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The Debiopharm Group has played a central role as a global independent biopharmaceutical development company specializing in oncology and serious medical conditions
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Clinical trials have been conducted in collaboration with various research institutions and clinical centers across Europe and the United States
The collaborative approach to development has facilitated comprehensive evaluation of the compound across different patient populations and healthcare systems.
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